REACTION_CXSMILES
|
[N:1]1[C:5]2=[CH:6][CH:7]=[C:8]([CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH2:9][C:4]2=[N:3][N:2]=1.[H-].[Na+].[CH3:17][CH2:18][CH2:19]I>CN(C)C=O>[CH2:17]([N:2]1[N:1]=[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:9][C:4]2=[N:3]1)[CH2:18][CH3:19] |f:1.2|
|
Name
|
methyl 5-benzotriazoleacetate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=NN=C2C1=CC=C(C2)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9.78 g
|
Type
|
reactant
|
Smiles
|
CCCI
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a chilled
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the ice-bath was removed
|
Type
|
ADDITION
|
Details
|
once the addition
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice/water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was further purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1N=C2C(=N1)C=CC(=C2)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |